3,3,4,4,4-Pentafluorobutan-1-ol
Overview
Description
3,3,4,4,4-Pentafluorobutan-1-ol is an organic compound with the molecular formula C4H5F5O and a molecular weight of 164.07 g/mol . It is a clear liquid with a boiling point of 83-85°C and a density of approximately 1.374 g/cm³ . This compound is characterized by the presence of five fluorine atoms, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4,4,4-Pentafluorobutan-1-ol can be synthesized through various methods. One common approach involves the reaction of 3,3,4,4,4-pentafluorobutanal with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of 3,3,4,4,4-pentafluorobutanal using a palladium catalyst under controlled pressure and temperature conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluorobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), methanol.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products Formed
Oxidation: 3,3,4,4,4-pentafluorobutanal.
Reduction: this compound.
Substitution: 3,3,4,4,4-pentafluorobutyl chloride.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4,4,4-pentafluorobutan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
3,3,4,4,4-Pentafluorobutan-1-ol can be compared with other fluorinated alcohols, such as:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound has seven fluorine atoms, making it more hydrophobic and potentially more effective in penetrating biological membranes.
1,1,1-Trifluoro-2-propanol: With three fluorine atoms, this compound is less hydrophobic but still useful in various chemical and biological applications.
2,2,3,3-Tetrafluoro-1-propanol: This compound has four fluorine atoms and exhibits intermediate properties between this compound and 1,1,1-trifluoro-2-propanol.
The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMHUDBOKDBBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2CH2OH, C4H5F5O | |
Record name | 2:2 FTOH | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068985 | |
Record name | 2:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54949-74-5 | |
Record name | 3,3,4,4,4-Pentafluoro-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54949-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054949745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,4-pentafluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.